1-allyl-1H-benzimidazole-2-carbaldehyde
Overview
Description
1-allyl-1H-benzimidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthetic Applications :
- Benzimidazole-2-carbaldehydes, like 1-allyl-1H-benzimidazole-2-carbaldehyde, are used in the synthesis of new heterocyclic structures. They undergo reactions such as formylation, acylation, nitration, and bromination, expanding their utility in organic synthesis (Black et al., 2020).
- The compound is involved in reactions with enamines, leading to the formation of various heterocyclic compounds, demonstrating its versatility in chemical synthesis (Ukhin et al., 1999).
Pharmaceutical and Biological Research :
- Research into this compound derivatives has shown potential in anticancer applications. Certain derivatives have demonstrated efficacy against various cancer cell lines, highlighting its relevance in the development of new anticancer agents (Anwar et al., 2023).
- The compound's derivatives have been explored for their fluorescence properties, which could have potential applications in time-resolved fluoroimmunoassays and DNA probes, indicating its utility in bioanalytical methods (Ren et al., 2011).
Catalytic Applications :
- Derivatives of this compound have been used as ligands in catalytic reactions. For instance, they are involved in the redox isomerization of allylic alcohols into carbonyl compounds, showing their significance in catalysis (Vidal et al., 2014).
Safety and Hazards
Mechanism of Action
- The primary targets of this compound are not extensively documented in the literature. However, benzimidazole derivatives often interact with enzymes and receptors due to their structural similarity to nucleotides and other bioactive molecules .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
1-prop-2-enylbenzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,8H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUVSLWAQTFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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